3-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-25-16-7-5-6-15(11-16)19(23)22-20-21-17(12-26-20)14-8-9-18(24-3)13(2)10-14/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGROYEIJUGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
a. Sulfonyl vs. Thioether Groups
b. Nitro and Acetoxy Groups
Thiazole Ring Substitutions
a. Aromatic vs. Aliphatic Substituents
- This substitution is common in antimicrobial agents .
b. Heterocyclic Modifications
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Reaction Mechanism and Conditions
- α-Haloketone Preparation : 4-Methoxy-3-methylacetophenone is brominated using Br₂ in acetic acid at 0–5°C to yield 2-bromo-1-(4-methoxy-3-methylphenyl)ethan-1-one.
- Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (78°C, 6 hours), forming the thiazole ring via nucleophilic substitution and cyclocondensation.
- Yield Optimization : Adjusting the molar ratio of thiourea to α-bromo ketone (1.2:1) increases yield to 82–87%.
Data Table 1: Thiazole Synthesis Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Optimal polarity |
| Temperature | 78°C (reflux) | 85% efficiency |
| Reaction Time | 6 hours | <5% side products |
| Thiourea Equivalents | 1.2 eq | Maximizes cyclization |
Benzamide Acylation Strategies
The 2-aminothiazole intermediate undergoes acylation with 3-(ethylthio)benzoyl chloride to install the benzamide moiety. This step demands careful selection of coupling agents and bases to prevent decomposition of the thiazole ring.
Synthesis of 3-(Ethylthio)Benzoyl Chloride
- Functionalization Sequence :
- Nitro Reduction : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd/C in ethanol (90% yield).
- Diazotization-Thiolation : The amine is diazotized with NaNO₂/HCl (0°C) and treated with NaSH to yield 3-mercaptobenzoic acid (68–72%).
- Alkylation : Ethanethiol is added via nucleophilic substitution using ethyl iodide and K₂CO₃ in DMF (80°C, 4 hours), achieving 85% conversion.
- Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride (93% yield).
Coupling Reaction Optimization
- Base Selection : Sodium hydride (NaH) in dichloromethane (DCM) outperforms pyridine or triethylamine, minimizing side reactions.
- Stoichiometry : A 1:1.05 ratio of 2-aminothiazole to acyl chloride ensures complete acylation (78% isolated yield).
Data Table 2: Acylation Efficiency Across Bases
| Base | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaH | DCM | 0°C → RT | 78 | 98.5 |
| Pyridine | DCM | Reflux | 62 | 91.2 |
| TEA | THF | RT | 54 | 89.8 |
Ethylthio Group Installation: Methodological Variations
The 3-(ethylthio) substituent is introduced either pre- or post-acylation, with trade-offs in synthetic complexity and yield.
Pre-Acylation Functionalization
Post-Acylation Modification
- Thiol-Alkylation : The pre-formed benzamide undergoes nucleophilic substitution at the 3-position using ethyl iodide and Cs₂CO₃ in DMF (70°C, 12 hours).
- Challenge : Reduced reactivity due to electron-withdrawing amide group, necessitating elevated temperatures (45% yield).
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
- HPLC : >98% purity achieved via silica gel chromatography (ethyl acetate/hexane, 1:3).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Innovations
- Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.
- Microwave Assistance : 30-minute acylation at 100°C under microwave irradiation (yield: 81%).
Challenges and Mitigation Strategies
Thiazole Ring Sensitivity
- Acid/Base Stability : NaH in DCM avoids ring-opening side reactions observed with stronger bases like LDA.
Ethylthio Oxidation
- Inert Atmosphere : N₂ or Ar sparging prevents sulfoxide formation during alkylation.
Q & A
Q. What are the optimal synthetic routes for 3-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Thiazole ring formation using the Hantzsch synthesis, where α-haloketones react with thioamides under acidic/basic conditions .
- Functionalization : The ethylthio group is introduced via nucleophilic substitution or oxidation-reduction steps. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields. For example, polar aprotic solvents like DMSO enhance reactivity in sulfonylation steps .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products (>95%), as confirmed by HPLC .
Q. How is the structural integrity of this compound validated?
Key characterization methods include:
- Spectroscopy : H/C NMR confirms substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1100 cm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) .
- X-ray crystallography : Resolves bond angles (e.g., ~117°–124° in sulfonamide groups) and dihedral angles, critical for understanding conformational flexibility .
Q. What preliminary biological activities have been reported for this compound?
- Antiviral activity : Structural analogs enhance APOBEC3G, a host protein that inhibits viral replication (e.g., HBV, HIV-1), reducing viral load in vitro .
- Anticancer potential : Thiazole derivatives induce caspase-dependent apoptosis in cancer cells, though efficacy varies with substituents (e.g., ethylthio vs. methylsulfonyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural analogs. Strategies include:
- Dose-response profiling : Compare IC values across models (e.g., liver vs. lung cancer cells) .
- Structural optimization : Modify substituents (e.g., replacing ethylthio with morpholinosulfonyl) to enhance selectivity .
- Target validation : Use CRISPR/Cas9 knockdowns to confirm role of pathways like APOBEC3G in antiviral effects .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding to targets (e.g., viral proteases or kinases) by analyzing hydrogen bonds and hydrophobic interactions .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., values) to enzymes like HBV polymerase .
- Fluorescence polarization assays : Monitor conformational changes in target proteins upon compound binding .
Q. How can the compound’s bioavailability and metabolic stability be improved?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
- Metabolic profiling : Use liver microsomes to identify oxidation-prone sites (e.g., ethylthio to sulfoxide) and block degradation via fluorination .
- Lipophilicity adjustments : Replace polar groups (e.g., sulfonyl with methylsulfonyl) to improve membrane permeability .
Q. What strategies address low yield in large-scale synthesis?
- Catalyst optimization : Use Pd/C or Cu(I) catalysts for Suzuki couplings to reduce side products .
- Flow chemistry : Improves heat/mass transfer in exothermic steps like thiazole ring formation .
- Green solvents : Switch to ethanol-water mixtures to reduce environmental impact without compromising yield .
Comparative and Functional Analysis
Q. How does this compound compare to structurally similar thiazole derivatives?
- Activity vs. analogs : Ethylthio-substituted analogs show higher antiviral activity than methylsulfonyl variants due to enhanced electron-donating effects .
- Structural differentiation : The 4-methoxy-3-methylphenyl group improves target affinity compared to nitro-substituted thiazoles .
- Toxicity profile : Ethylthio derivatives exhibit lower cytotoxicity in normal cell lines (e.g., HEK293) than halogenated analogs .
Q. What computational tools predict structure-activity relationships (SAR)?
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with bioactivity .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .
- ADMET prediction : Software like SwissADME forecasts absorption and toxicity risks based on logP and PSA values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
